![molecular formula C8H17ClN2O2S B1524519 8-メチルスルホニル-8-アザビシクロ[3.2.1]オクタン-3-アミン塩酸塩 CAS No. 1334146-52-9](/img/structure/B1524519.png)
8-メチルスルホニル-8-アザビシクロ[3.2.1]オクタン-3-アミン塩酸塩
説明
8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O2S and its molecular weight is 240.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
8-メチルスルホニル-8-アザビシクロ[3.2.1]オクタン-3-アミン塩酸塩の包括的な分析
トロパンアルカロイド合成: 8-アザビシクロ[3.2.1]オクタン骨格は、トロパンアルカロイドファミリーの中心的なコアであり、これらのアルカロイドは広範囲の生物活性で知られています。 研究は、これらの生物活性化合物の合成に不可欠である立体選択的な方法でこの構造を調製することに向けられています .
線虫駆除活性: 8-アザビシクロ[3.2.1]オクタン-3-アミン由来の化合物は、マツ材線虫や根こぶ線虫などの生物を標的とした線虫駆除活性のために設計および合成されてきました . これは、害虫駆除における潜在的な農業用途を示しています。
QSAR研究: 定量的構造活性相関(QSAR)研究は、特に特定の酵素または受容体の阻害剤として、医薬品化学における関連性からこの化合物を含んでいます .
化学合成プロセス開発: 特許には、置換された8-アザビシクロ[3.2.1]オクタンを調製するためのプロセスが詳細に記載されており、これらの化合物の合成と用途に対する産業的な関心を示しています .
作用機序
Target of Action
The primary target of 8-Methanesulfonyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 8-Methanesulfonyl-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 8-Methanesulfonyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect a variety of biochemical pathways .
Result of Action
The molecular and cellular effects of 8-Methanesulfonyl-8-azabicyclo[32Compounds with a similar structure are known to have a wide array of biological activities .
生化学分析
Biochemical Properties
8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The binding of 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride to acetylcholinesterase inhibits its activity, leading to an accumulation of acetylcholine and subsequent modulation of neurotransmission .
Cellular Effects
The effects of 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, the inhibition of acetylcholinesterase by 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride results in enhanced cholinergic signaling, which can affect synaptic plasticity and cognitive functions. Additionally, this compound has been shown to modulate the expression of genes involved in neurotransmitter synthesis and release, further impacting neuronal communication .
Molecular Mechanism
At the molecular level, 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The elevated acetylcholine levels enhance cholinergic signaling, which can influence various physiological processes, including muscle contraction, memory formation, and attention .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that prolonged exposure to 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride can lead to sustained inhibition of acetylcholinesterase activity, resulting in persistent changes in cholinergic signaling and associated cellular functions .
Dosage Effects in Animal Models
The effects of 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects. At higher doses, toxic effects such as muscle weakness, tremors, and respiratory distress have been observed. These findings highlight the importance of determining the optimal dosage to achieve the desired biochemical effects while minimizing toxicity .
Metabolic Pathways
8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolic process results in the formation of various metabolites, which are subsequently excreted from the body. The interaction of 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride with metabolic enzymes can influence its pharmacokinetics and overall efficacy .
Transport and Distribution
The transport and distribution of 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic cation transporters, facilitating its uptake into target cells. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride within tissues is determined by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other target proteins. Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. The subcellular localization of 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride is essential for understanding its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S.ClH/c1-13(11,12)10-7-2-3-8(10)5-6(9)4-7;/h6-8H,2-5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCNWVNLNNJBOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334146-52-9 | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-amine, 8-(methylsulfonyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334146-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


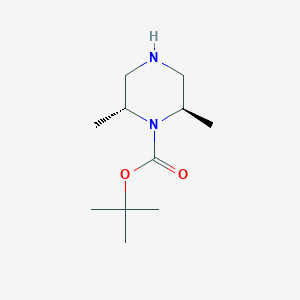
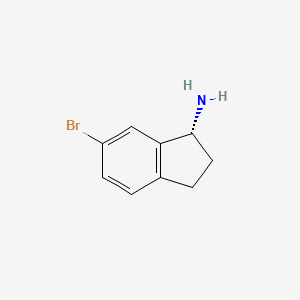

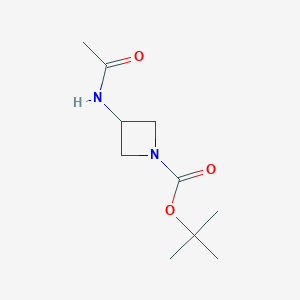

![3-(aminomethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one](/img/structure/B1524447.png)


![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B1524452.png)
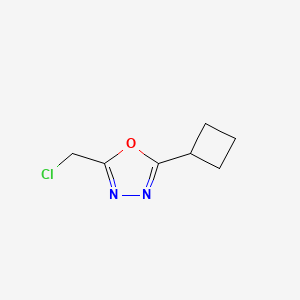
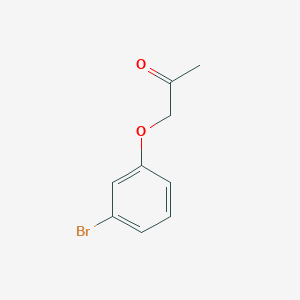

![[5-Bromo-2-(morpholin-4-yl)pyridin-3-yl]methanol](/img/structure/B1524458.png)

